molecular formula C17H23N3O B3867268 2-(4-ethyl-1-piperazinyl)-8-methoxy-4-methylquinoline

2-(4-ethyl-1-piperazinyl)-8-methoxy-4-methylquinoline

Cat. No. B3867268
M. Wt: 285.4 g/mol
InChI Key: FOZJVCFFENPVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-8-methoxy-4-methylquinoline, commonly known as EPMQ, is a synthetic compound that belongs to the quinoline family. EPMQ has gained attention in the scientific community due to its potential therapeutic applications in various fields.

Mechanism of Action

EPMQ exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, EPMQ has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
EPMQ has been shown to have several biochemical and physiological effects in the body. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, EPMQ has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

EPMQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. Additionally, EPMQ has been extensively studied, and its mechanism of action is well understood. However, like any other compound, EPMQ has certain limitations. It may have low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on EPMQ. One area of interest is the development of EPMQ derivatives with improved pharmacokinetic properties. Additionally, EPMQ may have potential applications in the treatment of viral diseases, such as COVID-19. Further research is needed to fully understand the potential of EPMQ in these areas.
In conclusion, EPMQ is a synthetic compound with potential therapeutic applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on EPMQ, including the development of EPMQ derivatives and its potential use in the treatment of viral diseases.

Scientific Research Applications

EPMQ has been extensively studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, infectious diseases, and neurological disorders.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-8-methoxy-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-4-19-8-10-20(11-9-19)16-12-13(2)14-6-5-7-15(21-3)17(14)18-16/h5-7,12H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZJVCFFENPVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=CC=C3OC)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazin-1-yl)-8-methoxy-4-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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